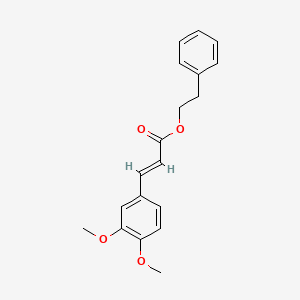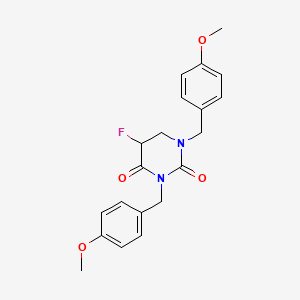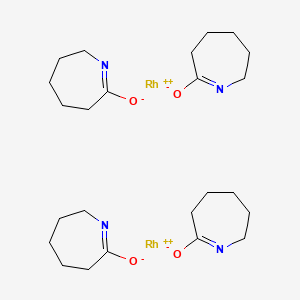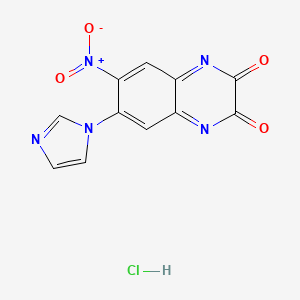
Caffeic Acid Dimethyl Ether Phenethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caffeic Acid Dimethyl Ether Phenethyl Ester is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is structurally characterized by the presence of a phenethyl ester group and dimethyl ether substituents on the caffeic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Caffeic Acid Dimethyl Ether Phenethyl Ester typically involves the esterification of caffeic acid with phenethyl alcohol, followed by methylation of the hydroxyl groups. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Caffeic Acid Dimethyl Ether Phenethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenethyl esters.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The biological effects of Caffeic Acid Dimethyl Ether Phenethyl Ester are primarily attributed to its ability to modulate various molecular targets and pathways. It acts by:
Inhibiting NF-κB Pathway: Reduces inflammation by blocking the activation of NF-κB, a key transcription factor involved in inflammatory responses.
Activating Nrf2 Pathway: Enhances antioxidant defense by promoting the expression of antioxidant enzymes through the activation of Nrf2.
Inducing Apoptosis: Triggers programmed cell death in cancer cells by modulating apoptotic pathways.
Comparaison Avec Des Composés Similaires
Caffeic Acid Dimethyl Ether Phenethyl Ester can be compared with other similar compounds such as:
Caffeic Acid Phenethyl Ester: Both compounds share similar biological activities, but the dimethyl ether derivative may exhibit enhanced stability and bioavailability.
Ferulic Acid Phenethyl Ester: Another phenolic ester with antioxidant properties, but with different substituents on the aromatic ring.
Chlorogenic Acid: A related compound with similar antioxidant activities but differing in its esterification pattern.
This compound stands out due to its unique combination of structural features and biological activities, making it a promising candidate for further research and development in various fields.
Propriétés
Formule moléculaire |
C19H20O4 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-phenylethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H20O4/c1-21-17-10-8-16(14-18(17)22-2)9-11-19(20)23-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3/b11-9+ |
Clé InChI |
OHBFHJOQNCVEOU-PKNBQFBNSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)OCCC2=CC=CC=C2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7a-Dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12355408.png)

![1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI)](/img/structure/B12355442.png)
![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B12355449.png)

![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)
![2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)
![Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate](/img/structure/B12355488.png)

![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hydrobromide](/img/structure/B12355491.png)

